L-Gulonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

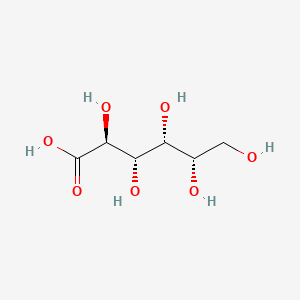

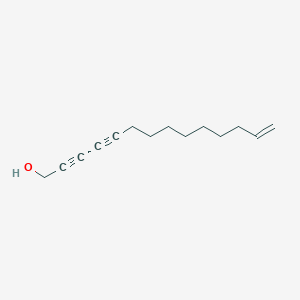

L-Gulonic acid, also known as L-Gulonate, is an organic compound with the molecular formula C6H12O7 . It belongs to the class of organic compounds known as monosaccharide phosphates, which are monosaccharides comprising a phosphated group linked to the carbohydrate unit .

Synthesis Analysis

This compound is typically produced via a two-step fermentation process utilizing three bacterial strains . The process involves the conversion of D-sorbitol to 2-keto-L-gulonic acid (2-KGA), the precursor of vitamin C . A recent study has shown that a synthetic microbial consortium consisting of Gluconobacter oxydans, Ketogulonicigenium vulgare, and Bacillus endophyticus was able to produce 73.7 g/L 2-KGA within 30 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by 4 defined stereocentres . The molecular weight is 196.155 Da and the molecular formula is C6H12O7 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the production of 2-KGA, a precursor of vitamin C, involves the conversion of sorbose to 2-KGA through a biochemical route using microorganisms .Physical And Chemical Properties Analysis

This compound is a solid substance with a beige color . It has an average mass of 196.155 Da and a mono-isotopic mass of 196.058304 Da .科学的研究の応用

Biotechnological Synthesis

L-Gulonic acid can be synthesized from gluconic acid using co-immobilized cells of Gluconobacter oxydans and Corynebacterium sp., demonstrating its biotechnological production potential. This method achieved a conversion of 38% (g/g) from gluconic acid, highlighting an efficient bioconversion process (Jiang & Peiji, 1998).

Ascorbic Acid Biosynthesis

Studies have shown that compounds like phenylbutazone and orphenadrine can stimulate the biosynthesis of L-ascorbic acid from glucose through the glucuronic acid pathway, involving this compound as an intermediate. This highlights its role in ascorbic acid metabolism (Conney & Burns, 1959).

Genetic Modification for Synthesis

Erwinia herbicola, genetically modified, can produce 2-keto-L-gulonic acid, a key intermediate in L-ascorbic acid synthesis. This demonstrates the potential of genetic engineering in producing commercially significant compounds using this compound derivatives (Anderson et al., 1985).

Analytical Chemistry Applications

This compound γ-lactone can be used to overcome matrix effects in gas chromatography analysis of organophosphorus pesticide residues in vegetables. This showcases its utility in improving analytical methodologies (Mou Renxiang, 2011).

Role in Fungal Metabolism

In the fungus Aspergillus niger, this compound is a part of the catabolic pathway for D-glucuronic acid, derived from plant cell wall polysaccharides. This indicates its role in fungal metabolism and potential applications in biomass conversion (Kuivanen, Arvas, & Richard, 2017).

DNA Transformation in Microorganisms

Studies have explored the biological effects of 2-keto-L-gulonic acid strains and their DNA when implanted by low-energy ions. This offers a novel method for constructing genetically engineered microorganisms, with potential applications in various fields of biotechnology (Y. Zengliang, 2004).

Antioxidative Effects

Research has indicated that 2,3-Diketo-L-gulonic acid, an intermediate product of oxidative degradation of L-ascorbic acid, exhibits strong antioxidative effects. This suggests potential applications of this compound derivatives in antioxidative therapies (Li, Suzuki, & Kurata, 2001).

将来の方向性

The production of L-Gulonic acid and its derivatives has significant implications for the future of biotechnology. Recent advances in the production of 2-KGA using mixed-culture fermentation have shown promise, and future research will likely focus on optimizing this process . Additionally, the potential of synthetic microbial consortia in biological and environmental engineering processes such as bioproduction of desired chemicals and fuels, as well as biodegradation of persistent contaminants, is being explored .

特性

| 526-97-6 | |

分子式 |

C6H12O7 |

分子量 |

196.16 g/mol |

IUPAC名 |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

InChIキー |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

異性体SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

| 526-97-6 | |

同義語 |

gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)

![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)